Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including an ethyl ester, a fluorobenzamido group, and a phenyl group. It has garnered interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiophene core, followed by the introduction of the various substituents. The key steps include:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving suitable precursors such as 1,4-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Fluorobenzamido Group: This step involves the reaction of the thiophene intermediate with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the fluorobenzamido derivative.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzamido group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be mediated through the inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. Additionally, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate can be compared with other thiophene derivatives and benzamido compounds:
-
Similar Compounds
- Ethyl 2-(benzamido)-5-methyl-4-phenylthiophene-3-carboxylate
- Ethyl 2-(2-chlorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate
- Ethyl 2-(2-bromobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate
-
Uniqueness
- The presence of the fluorine atom in the benzamido group enhances the compound’s lipophilicity and metabolic stability.
- The specific substitution pattern on the thiophene ring may confer unique biological activities compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO3S/c1-3-26-21(25)18-17(14-9-5-4-6-10-14)13(2)27-20(18)23-19(24)15-11-7-8-12-16(15)22/h4-12H,3H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHBDLBFBBDISH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.